molecular formula C24H21N7O3 B6563810 2-(3-methoxyphenoxy)-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)acetamide CAS No. 1006304-22-8

2-(3-methoxyphenoxy)-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)acetamide

Cat. No.: B6563810
CAS No.: 1006304-22-8
M. Wt: 455.5 g/mol
InChI Key: RTJFEJROUNRNNW-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolopyrimidines . Pyrazolopyrimidines are a class of compounds that have been studied for their potential biological activities, including anticancer and anti-inflammatory effects .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of carboxamide with aromatic aldehydes . Treatment of aminopyrazole with acetic anhydride affords pyrazolopyrimidines, which on treatment with ethyl chloroacetate in refluxing dry DMF furnished a single product .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, esterification, and treatment with acetic anhydride .

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, including its anticancer properties . Additionally, more research could be done to fully understand its synthesis and chemical properties.

Properties

IUPAC Name

2-(3-methoxyphenoxy)-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N7O3/c1-16-11-21(28-22(32)14-34-19-10-6-9-18(12-19)33-2)31(29-16)24-20-13-27-30(23(20)25-15-26-24)17-7-4-3-5-8-17/h3-13,15H,14H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJFEJROUNRNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=CC(=C2)OC)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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